2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride
Overview
Description
“2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride” is an organic compound that is used for research related to life sciences . It has a molecular weight of 245.70 .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid . The InChI code is 1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Hydrogenation and Pictet-Spengler Reaction : This compound has been used in studies focused on asymmetric hydrogenation. The Pictet-Spengler ring closure of a related compound, (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride, demonstrated the utility of this class of compounds in asymmetric synthesis with minimal racemization (O'reilly, Derwin, & Lin, 1990).
Polymorphism in Pharmaceutical Compounds : A study explored the polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. This research aids in understanding the challenges of analytical and physical characterization of polymorphic pharmaceuticals (Vogt, Williams, Johnson, & Copley, 2013).
Conformational Analysis : The conformational properties of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including the hydrochloride variant, have been investigated. These studies, using X-ray diffraction analysis, provide insights into molecular structures and interactions relevant to pharmaceutical development (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Biological Evaluation and Antimicrobial Activity : A series of compounds including 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, similar to the compound , have been synthesized and evaluated for antimicrobial activity. This demonstrates the potential for developing new antimicrobial agents using derivatives of this compound (Tengler et al., 2013).
Applications in Polymer Science
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, reveals applications in enhancing the properties of these hydrogels for medical applications. This highlights the role of this compound in modifying polymer properties for specific applications (Aly & El-Mohdy, 2015).
Applications in Molecular Structure Studies
- Crystal Structure Analysis : The study of the macrocycle, cis-(6RS,13RS)-3,3,10,10-Tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone, and its precursors, including related propanoic acid derivatives, provides important insights into molecular structure and bonding, which are fundamental to understanding the properties of these compounds (Linden, Iliev, & Heimgartner, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15;/h3-4,10,13H,5,12H2,1-2H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPIGXFXWUCDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.